Copanlisib is a potent and highly selective pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor. [, , , , , , , , , , , , ] It exhibits preferential activity against the p110α and p110δ isoforms of PI3K. [] Unlike other PI3K inhibitors, Copanlisib is administered intravenously using an intermittent schedule. [] This is supported by preclinical data and literature model-based analyses that demonstrate its high tumor residence and time intervals that allow for the recovery of normal tissue. []
Combination Therapies: Further research is needed to optimize combination therapies incorporating Copanlisib with other targeted agents, immunotherapies, and conventional chemotherapies. [, , , ]
Resistance Mechanisms: A deeper understanding of the mechanisms of resistance to Copanlisib, particularly in combination therapies, is crucial for developing strategies to overcome resistance and improve treatment outcomes. []
Biomarker Development: Identifying predictive biomarkers for response to Copanlisib will be essential for selecting patients most likely to benefit from treatment and tailoring therapeutic strategies accordingly. []
Pediatric Applications: Continued research is necessary to establish safe and effective dosing regimens for Copanlisib in pediatric patients with various cancers. []
Non-Oncological Applications: The potential of Copanlisib in treating non-oncological diseases, such as inflammatory bowel disease, requires further investigation to establish its efficacy and safety in these settings. []
Copanlisib is a novel compound classified as a pan-Class I phosphatidylinositol-3-kinase inhibitor. It is primarily developed for the treatment of various B-cell malignancies, including non-Hodgkin lymphoma and chronic lymphocytic leukemia. Copanlisib has demonstrated significant preclinical and clinical efficacy, particularly in patients with relapsed or refractory forms of these diseases. The compound is administered intravenously and has shown a favorable safety profile, making it a promising therapeutic option.
Copanlisib, also known by its developmental code BAY 80-6946, belongs to the class of drugs targeting the phosphatidylinositol-3-kinase signaling pathway, which is crucial in regulating cell growth, proliferation, and survival. This pathway is often dysregulated in various cancers, contributing to tumorigenesis and progression. Copanlisib specifically inhibits the isoforms PI3K-alpha and PI3K-delta, which are implicated in B-cell malignancies .
The synthesis of copanlisib involves several key steps that have been detailed in various patent applications. The process typically begins with the conversion of starting materials through a series of chemical reactions to yield copanlisib dihydrochloride or its hydrates. Notable methods include:
These methods address safety concerns associated with traditional reagents while improving yield and purity.
The molecular formula of copanlisib is CHNO. Its structure consists of a pyrimidine ring fused with an imidazoquinazoline moiety, which is critical for its biological activity. The compound features multiple functional groups that enhance its interaction with the target enzymes within the phosphatidylinositol-3-kinase pathway.
The structural data can be summarized as follows:
The synthesis of copanlisib involves several chemical transformations:
These reactions are designed to maximize yield while minimizing side products.
Copanlisib exerts its therapeutic effects primarily by inhibiting the activity of phosphatidylinositol-3-kinase isoforms PI3K-alpha and PI3K-delta. By blocking these enzymes, copanlisib disrupts downstream signaling pathways involved in cell survival and proliferation:
This mechanism highlights copanlisib's potential as an antineoplastic agent.
Copanlisib exhibits several notable physical and chemical properties:
These properties influence its formulation for clinical use .
Copanlisib has been extensively studied for its application in treating B-cell malignancies:
The ongoing research into copanlisib emphasizes its role as a significant therapeutic agent in oncology, particularly for patients who have limited treatment options due to refractory disease states .
Copanlisib is a pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with preferential activity against the α (PI3Kα) and δ (PI3Kδ) isoforms. It exhibits half-maximal inhibitory concentrations (IC50) of 0.5 nM for PI3Kα and 0.7 nM for PI3Kδ, demonstrating >10-fold selectivity over PI3Kβ (IC50: 3.7 nM) and PI3Kγ (IC50: 6.4 nM) [1] [7]. This isoform selectivity is structurally determined by its 2,3-dihydroimidazo[1,2-c]quinazoline scaffold, which adopts a flat conformation in the ATP-binding pocket of p110 catalytic subunits. Unlike isoform-selective inhibitors (e.g., idelalisib), copanlisib extends into the deeper affinity pocket of PI3Kα/δ, contacting residues Lys833, Asp836, and Asp841 in PI3Kγ (homologous to PI3Kα/δ) [4] [7].
The differential expression of PI3K isoforms in malignancies underpins copanlisib’s therapeutic utility. PI3Kδ is predominantly expressed in hematopoietic cells and drives B-cell receptor (BCR) signaling, while PI3Kα mediates oncogenic signaling in solid tumors and hematological cancers. In follicular lymphoma (FL) and diffuse large B-cell lymphoma (DLBCL), copanlisib’s dual α/δ inhibition disrupts both BCR-dependent survival and microenvironmental interactions [2] [7].
Table 1: Isoform Selectivity Profile of Clinically Developed PI3K Inhibitors [7] [20]
Inhibitor | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
---|---|---|---|---|
Copanlisib | 0.5 | 3.7 | 0.7 | 6.4 |
Idelalisib | 820 | 565 | 2.5 | 89 |
Duvelisib | 160 | 85 | 2.5 | 27 |
Alpelisib | 5 | 1,200 | 290 | 250 |
Copanlisib exerts potent antiproliferative effects in B-cell malignancies by targeting BCR signaling cascades. Upon BCR engagement, PI3Kδ phosphorylates PIP2 to PIP3, recruiting AKT and BTK to the plasma membrane. Copanlisib inhibits this step, suppressing downstream effectors:
In primary chronic lymphocytic leukemia (CLL) cells, copanlisib induces apoptosis at nanomolar concentrations (IC50: 10–100 nM) and inhibits CXCL12-driven migration at 1–10 nM [7]. This dual action disrupts microenvironmental survival signals, explaining its efficacy in relapsed FL where tumor cells rely on stromal interactions [2].
Table 2: Downstream Effects of Copanlisib on BCR Signaling Effectors [1] [5] [7]
Downstream Effector | Effect of Copanlisib | Functional Consequence |
---|---|---|
AKT phosphorylation | ↓ at Ser473 (dose-dependent) | Cell cycle arrest, metabolic inhibition |
mTOR phosphorylation | ↓ at Ser2448 | Inhibition of protein synthesis |
NF-κB nuclear translocation | Blocked | Downregulation of BCL-2/MCL-1 |
FOXO3a phosphorylation | ↓ at Thr32 (increases active FOXO3a) | Upregulation of pro-apoptotic PUMA |
Copanlisib triggers mitochondrial apoptosis through the p53-upregulated modulator of apoptosis (PUMA). In colorectal cancer (CRC) cells, copanlisib upregulates PUMA expression 3–5-fold within 24 hours, independent of p53 status [5]. This occurs via:
PUMA knockout (KO) CRC cells exhibit resistance to copanlisib, with apoptosis reduced by >70% compared to wild-type cells. Conversely, PUMA overexpression sensitizes tumor cells to copanlisib, even in p53-mutant models [5]. In xenograft studies, PUMA-KO tumors show diminished caspase-3 activation and reduced regression after copanlisib treatment, confirming PUMA as a key mediator of its antitumor efficacy [5].
Copanlisib enhances the efficacy of multiple targeted therapies through simultaneous pathway blockade:
Table 3: Preclinical Evidence for Synergistic Combinations with Copanlisib [3] [7]
Combination Partner | Cancer Type | Mechanistic Basis | Experimental Outcome |
---|---|---|---|
Trastuzumab | HER2+ breast cancer | Blocks PI3Kα bypass signaling | Restores trastuzumab sensitivity in resistant cells |
Ponatinib | CML | Targets PI3Kα in BCR-ABL-independent stem cells | 3-fold ↑ apoptosis; prolonged survival |
Venetoclax (BCL2 inhibitor) | DLBCL/FL | Concurrent blockade of survival pathways | Synergistic cytotoxicity in 80% of cell lines |
These synergies arise from copanlisib’s ability to suppress compensatory pathways that emerge during targeted therapy. For example, HER2 inhibition activates PI3Kα via feedback loops, which copanlisib abrogates [3]. Clinical trials are exploring combinations for HER2+ solid tumors and relapsed NHL (NCT02822482, NCT02367040) [6] [8].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7